molecular formula C15H16O9 B14466859 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy- CAS No. 72021-22-8

4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-

Cat. No.: B14466859
CAS No.: 72021-22-8
M. Wt: 340.28 g/mol
InChI Key: XCVOCJFOQNDTNC-ZNDRGHTASA-N
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Description

Eucryphin is a naturally occurring chromone glycoside derived from the rhizomes of Astilbe thunbergii It is known for its various pharmacological properties, including anti-inflammatory and wound-healing effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Eucryphin involves several steps, starting from commercially available phloroglucinol. The key step in the synthesis is the selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone using iodosobenzene diacetate as the reagent . This method allows for the creation of functional chromone derivatives, including Eucryphin.

Industrial Production Methods

While specific industrial production methods for Eucryphin are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods include the use of various reagents and catalysts to achieve the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Eucryphin undergoes several types of chemical reactions, including:

    Oxidation: The selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone.

    Glycosylation: The addition of glycosyl groups to form glycosylated derivatives of Eucryphin.

Common Reagents and Conditions

    Oxidation: Iodosobenzene diacetate is commonly used for the selective oxidation of phloroglucinol.

    Glycosylation: Various glycosyl donors and catalysts are used to achieve glycosylation.

Major Products Formed

The major products formed from these reactions include Eucryphin and its glycosylated derivatives, which have been shown to possess various biological activities .

Scientific Research Applications

Mechanism of Action

Eucryphin exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Eucryphin is unique among chromone glycosides due to its specific biological activities and chemical structure. Similar compounds include:

Eucryphin’s unique combination of anti-inflammatory, antioxidant, and wound-healing properties makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

72021-22-8

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C15H16O9/c1-5-11(18)13(20)14(21)15(23-5)24-9-4-22-8-3-6(16)2-7(17)10(8)12(9)19/h2-5,11,13-18,20-21H,1H3/t5-,11-,13+,14+,15-/m0/s1

InChI Key

XCVOCJFOQNDTNC-ZNDRGHTASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O

Origin of Product

United States

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